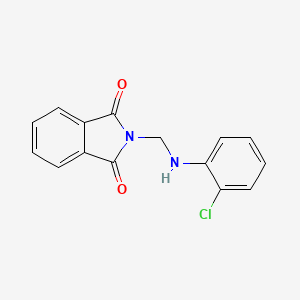

2-(((2-Chlorophenyl)amino)methyl)isoindoline-1,3-dione

Description

2-(((2-Chlorophenyl)amino)methyl)isoindoline-1,3-dione is a phthalimide derivative characterized by a 2-chlorophenyl group attached via an aminomethyl linker to the isoindoline-1,3-dione core. Its molecular formula is C₁₅H₁₁ClN₂O₂, with a molecular weight of 286.72 g/mol. Phthalimide derivatives are widely studied for their diverse biological activities, including neuroprotective, herbicidal, and antimicrobial properties, making this compound a candidate for similar applications .

Properties

Molecular Formula |

C15H11ClN2O2 |

|---|---|

Molecular Weight |

286.71 g/mol |

IUPAC Name |

2-[(2-chloroanilino)methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C15H11ClN2O2/c16-12-7-3-4-8-13(12)17-9-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-8,17H,9H2 |

InChI Key |

HCPOODPCORSMSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 2-chlorobenzylamine with phthalic anhydride under specific conditions. The reaction is carried out in a suitable solvent, such as toluene, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The biological and chemical profiles of phthalimide derivatives are heavily influenced by substituents on the phenyl ring and the linker group. Below is a comparative analysis of key analogs:

Key Observations :

- Lipophilicity : Dichloro derivatives (e.g., ) exhibit higher logP values, favoring penetration through lipid membranes but possibly reducing aqueous solubility.

- Linker Flexibility : Compounds with alkyl or piperazine linkers (e.g., ) show enhanced conformational flexibility, which can improve interaction with enzyme active sites.

Neuroprotective and Antioxidant Effects

- 3,4-Dichloro Analog : Increased halogenation may enhance oxidative stress mitigation, as seen in related compounds with neuroprotective effects in Alzheimer’s models .

Antimicrobial Activity

- Pyrazoline/Isoxazoline Derivatives: Analogs incorporating heterocycles (e.g., 2-((4-acetylphenylamino)methyl)isoindoline-1,3-dione) show broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) and fungi (MIC: 8–16 µg/mL) .

- Target Compound : The 2-chloro substitution may reduce efficacy compared to 4-chloro derivatives, as seen in other antimicrobial phthalimides .

Herbicidal Activity

Toxicity Profile

- Low Acute Toxicity: Phthalimides such as 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione show LD₅₀ > 2000 mg/kg in mice, indicating favorable safety .

- Chlorinated Derivatives : While generally well-tolerated, dichloro analogs may exhibit higher hepatotoxicity due to metabolic generation of reactive intermediates .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the structure. Key signals include aromatic protons (δ 7.2–8.0 ppm) and the methylene group adjacent to the amine (δ 4.0–4.5 ppm) .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and N–H bending (1550–1650 cm) .

- X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry. For example, monoclinic crystal systems (space group P2) with unit cell parameters (a = 12.472 Å, b = 9.285 Å) can be analyzed using Bruker SMART APEX diffractometers .

How can Density Functional Theory (DFT) calculations predict the electronic properties and reactivity of this compound?

Advanced Research Question

DFT studies using the B3LYP functional and 6-311++G(d,p) basis set can:

- Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Calculate Mulliken charges to identify reactive atoms (e.g., chlorine or carbonyl carbons) .

- Validate computational models by comparing optimized geometries with X-ray crystallographic data (mean C–C bond deviation <0.006 Å) .

What experimental protocols are recommended for evaluating the compound’s bioactivity, such as enzyme inhibition?

Advanced Research Question

- Acetylcholinesterase/Butyrylcholinesterase Assays : Use Ellman’s method with substrate analogs (e.g., acetylthiocholine) and monitor hydrolysis at 412 nm. IC values are derived from dose-response curves .

- Cellular Toxicity : MTT assays on human cell lines (e.g., HEK-293) to assess cytotoxicity. Include positive controls (e.g., cisplatin) and triplicate measurements .

- Data Interpretation : Apply ANOVA to compare activity across derivatives (e.g., 4-chloro vs. methoxy substituents) .

How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?

Advanced Research Question

- Abiotic Degradation : Conduct hydrolysis/photolysis experiments under controlled pH and UV light. Monitor degradation via LC-MS .

- Biotic Transformation : Use microbial consortia from soil/water samples to track metabolite formation (e.g., dechlorinated products) .

- Ecotoxicity : Test on Daphnia magna or algae (OECD guidelines) to determine LC/EC values. Statistical analysis requires log-transformed dose-response models .

What strategies resolve contradictions between computational predictions and experimental reactivity data?

Advanced Research Question

- Validation : Compare DFT-predicted reaction pathways (activation energies) with kinetic studies (Arrhenius plots) .

- Stereoelectronic Effects : Re-examine solvent effects (PCM models) or non-covalent interactions (Hirshfeld surface analysis) overlooked in simulations .

- Error Analysis : Quantify deviations using root-mean-square (RMS) metrics for bond lengths/angles .

How can the compound’s stability under varying storage conditions be systematically evaluated?

Basic Research Question

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at 4°C in desiccators to prevent hydrolysis .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .

- pH-Dependent Stability : Incubate in buffers (pH 3–10) and quantify parent compound loss over time .

What methodologies support structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Question

- Synthetic Modifications : Introduce substituents (e.g., fluoro, methoxy) at the phenyl or isoindoline moieties via Suzuki coupling or reductive amination .

- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity .

- Crystallographic Data : Correlate dihedral angles (e.g., between phenyl and isoindoline rings) with activity trends .

How should researchers design experiments to analyze the compound’s redox behavior and potential for oxidative degradation?

Advanced Research Question

- Cyclic Voltammetry : Measure oxidation potentials in acetonitrile (0.1 M TBAPF) using a glassy carbon electrode. Identify irreversible peaks corresponding to amine or aromatic ring oxidation .

- Oxidative Stress Assays : Expose to HO/Fe systems (Fenton reaction) and track degradation products via GC-MS .

What analytical techniques are most reliable for assessing purity, and how can impurities be quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.